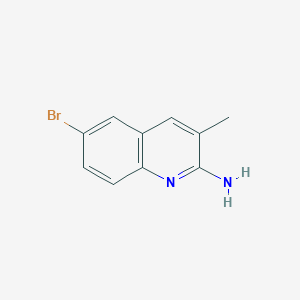

2-Amino-6-bromo-3-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

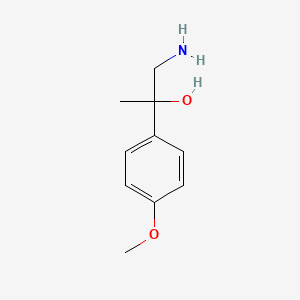

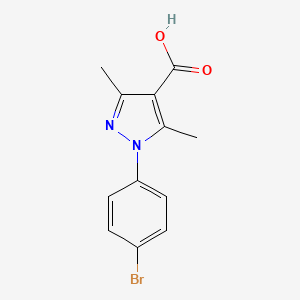

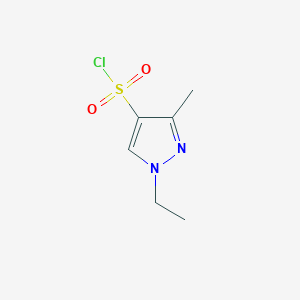

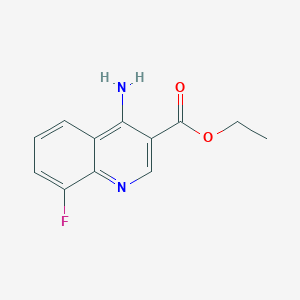

2-Amino-6-bromo-3-methylquinoline is a compound that has been the subject of various synthetic methods due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of pharmaceuticals. The compound is characterized by the presence of an amino group at the second position, a bromine atom at the sixth position, and a methyl group at the third position on the quinoline ring system.

Synthesis Analysis

The synthesis of 2-amino-6-bromo-3-methylquinoline and related compounds has been explored through different methodologies. One approach involves the sequential and selective Buchwald-Hartwig amination reactions, which are used for the controlled functionalization of 6-bromo-2-chloroquinoline, leading to ligands with increased binding affinity for the Src homology 3 (SH3) domain . Another method described is the palladium-catalyzed isocyanide insertion followed by intramolecular cyclization of gem-dibromovinylanilines, which provides an efficient synthesis of 2-amino-3-bromoquinolines . Additionally, the synthesis of related compounds like 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles has been achieved using a Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile .

Molecular Structure Analysis

The molecular structure of 2-amino-6-bromo-3-methylquinoline is characterized by the quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The presence of substituents such as the amino group, bromine atom, and methyl group on the quinoline ring can influence the compound's reactivity and interaction with biological targets. The stereochemistry of related compounds, such as diastereoisomers of 6-amino-2-methyldecahydroisoquinoline, has been elucidated through chemical evidence and spectral data .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-6-bromo-3-methylquinoline is influenced by the functional groups present on the quinoline ring. The amino group can participate in Buchwald-Hartwig amination reactions, which are pivotal in the synthesis of various substituted quinolines . The bromine atom is a reactive site that can undergo further cross-coupling reactions, as demonstrated in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs .

Physical and Chemical Properties Analysis

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name |

6-bromo-3-methylquinolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFGQFDKOSMTAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Br)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588905 |

Source

|

| Record name | 6-Bromo-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromo-3-methylquinoline | |

CAS RN |

203506-01-8 |

Source

|

| Record name | 6-Bromo-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromo-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)